molecular formula C22H28N4O B5323448 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone

1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone

Katalognummer B5323448
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: BZKNMKJDKVCNCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidinones. It was first synthesized in the 1980s by the pharmaceutical company Hoffmann-La Roche. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but does not activate the receptor. By blocking the benzodiazepine site, this compound 15-4513 can prevent the effects of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase the release of dopamine in the striatum, which is a region of the brain involved in the regulation of movement and reward. It has also been found to decrease the release of acetylcholine in the hippocampus, which is a region of the brain involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. However, one limitation of using this compound 15-4513 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513. One area of interest is its potential use in the treatment of addiction. Studies have suggested that this compound 15-4513 may be able to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. Another area of interest is its potential use in the treatment of anxiety disorders. This compound 15-4513 has been found to have anxiogenic effects in some studies, which means that it may be able to counteract the anxiolytic effects of benzodiazepines. Finally, this compound 15-4513 may have potential applications in the study of the GABA-A receptor and its role in neurotransmission.

Synthesemethoden

The synthesis of 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 involves several steps. First, 2-methylphenylhydrazine is reacted with 4-bromobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 1,4-diazepane to form a hydrazone intermediate. Finally, this hydrazone intermediate is reacted with imidazolidine-2-one to form this compound 15-4513.

Wissenschaftliche Forschungsanwendungen

1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 has been widely used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmission in the central nervous system. By blocking the benzodiazepine site on this receptor, this compound 15-4513 can selectively inhibit the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Eigenschaften

IUPAC Name

1-[4-[[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-18-5-2-3-6-21(18)25-13-4-12-24(15-16-25)17-19-7-9-20(10-8-19)26-14-11-23-22(26)27/h2-3,5-10H,4,11-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNMKJDKVCNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN(CC2)CC3=CC=C(C=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.